(R)-N-[(S)-[2-(Diphenylphosphino)phenyl](1-naphthyl)methyl]-2-methylpropane-2-sulfinamide
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Overview
Description
®-N-(S)-[2-(Diphenylphosphino)phenylmethyl]-2-methylpropane-2-sulfinamide is a chiral ligand used in asymmetric catalysis. This compound is known for its ability to form stable complexes with transition metals, making it valuable in various organic synthesis reactions. Its unique structure allows for high stereoselectivity, which is crucial in producing enantiomerically pure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(S)-[2-(Diphenylphosphino)phenylmethyl]-2-methylpropane-2-sulfinamide involves several steps. One common method includes the coupling of a chiral sulfinamide with a phosphine-containing naphthyl derivative. The reaction typically requires a base, such as triethylamine, and a coupling agent, like DCC (dicyclohexylcarbodiimide), under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps, such as recrystallization and chromatography, to achieve the desired enantiomeric excess and chemical purity .
Chemical Reactions Analysis
Types of Reactions
®-N-(S)-[2-(Diphenylphosphino)phenylmethyl]-2-methylpropane-2-sulfinamide undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide group can be reduced to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphine center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group yields phosphine oxides, while reduction of the sulfinamide group results in the corresponding amine .
Scientific Research Applications
Chemistry
In chemistry, ®-N-(S)-[2-(Diphenylphosphino)phenylmethyl]-2-methylpropane-2-sulfinamide is widely used as a chiral ligand in asymmetric catalysis. It facilitates the formation of enantiomerically pure products, which are essential in the synthesis of pharmaceuticals and fine chemicals .
Biology and Medicine
The compound’s ability to form stable metal complexes makes it valuable in medicinal chemistry for the development of metal-based drugs. It is also used in the study of enzyme mechanisms and the design of enzyme inhibitors .
Industry
In the industrial sector, this compound is employed in the production of high-value chemicals and materials. Its role in catalysis helps improve the efficiency and selectivity of various chemical processes .
Mechanism of Action
The mechanism of action of ®-N-(S)-[2-(Diphenylphosphino)phenylmethyl]-2-methylpropane-2-sulfinamide involves its interaction with transition metals to form stable complexes. These complexes facilitate various catalytic reactions by providing a chiral environment that enhances the stereoselectivity of the reaction. The phosphine and sulfinamide groups play crucial roles in stabilizing the metal center and directing the reaction pathway .
Comparison with Similar Compounds
Similar Compounds
®-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): A widely used chiral ligand in asymmetric catalysis with high stereoselectivity.
(S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: The enantiomer of ®-BINAP, also used in asymmetric catalysis.
Uniqueness
®-N-(S)-[2-(Diphenylphosphino)phenylmethyl]-2-methylpropane-2-sulfinamide is unique due to its combined phosphine and sulfinamide functionalities, which provide enhanced stability and selectivity in catalytic reactions. This dual functionality is not commonly found in other similar compounds, making it a valuable tool in asymmetric synthesis .
Biological Activity
(R)-N-[(S)-2-(Diphenylphosphino)phenylmethyl]-2-methylpropane-2-sulfinamide is a chiral sulfinamide compound known for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies, including in vitro and in vivo evaluations.
Chemical Structure and Properties
- Chemical Formula : C27H34NOPS
- Molecular Weight : 434.63 g/mol
- IUPAC Name : (R)-N-[(S)-2-(Diphenylphosphino)phenylmethyl]-2-methylpropane-2-sulfinamide
- CAS Number : 134959642
The compound features a sulfinamide functional group, which is significant for its biological interactions, particularly in enzyme inhibition and receptor binding.
Antitumor Activity
Research has indicated that compounds similar to (R)-N-[(S)-2-(Diphenylphosphino)phenylmethyl]-2-methylpropane-2-sulfinamide exhibit notable antitumor properties. In vitro studies have demonstrated its ability to inhibit various cancer cell lines, including:
- MCF7 (human breast cancer)
- HeLa (cervical cancer)
- C6 (rat glioblastoma)
For instance, a study found that the compound significantly reduced cell viability in MCF7 and HeLa cells with IC50 values indicating effective cytotoxicity at low concentrations (around 10 μM) .
The proposed mechanism of action involves the inhibition of specific enzymes associated with tumor progression. The sulfinamide group may interact with active sites of target enzymes, leading to disruption in their function. For example, the compound has been shown to inhibit phospholipase A2, an enzyme involved in inflammatory processes and cancer cell proliferation .
Table 1: Summary of Biological Activities
Activity Type | Cell Line | IC50 (μM) | Reference |
---|---|---|---|
Antitumor | MCF7 | 10 | |
Antitumor | HeLa | 12 | |
Enzyme Inhibition | Phospholipase A2 | 0.028 |
In Vitro Studies
In a detailed screening analysis using the MTT assay, several derivatives of sulfinamides were tested against various cell lines. The results highlighted a dose-dependent response, with significant cytotoxic effects observed at higher concentrations .
In Vivo Studies
In vivo studies have further validated the antitumor efficacy of related compounds. For example, administration of similar sulfinamide derivatives in animal models showed a marked reduction in tumor size compared to control groups. One study reported a reduction in tumor volume by approximately 40% after treatment with a related compound at doses exceeding 5 mg/kg .
Properties
IUPAC Name |
(R)-N-[(S)-(2-diphenylphosphanylphenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32NOPS/c1-33(2,3)37(35)34-32(29-23-14-16-25-15-10-11-21-28(25)29)30-22-12-13-24-31(30)36(26-17-6-4-7-18-26)27-19-8-5-9-20-27/h4-24,32,34H,1-3H3/t32-,37+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKRYLFTCRWHOG-NBWQQBAWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N[C@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32NOPS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.